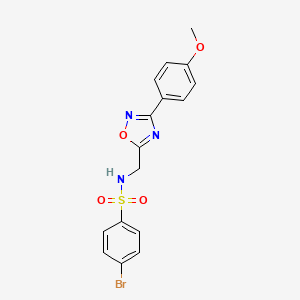
N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide, also known as EPOB or Compound 22, is a novel small-molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. EPOB has been shown to modulate the activity of several proteins involved in various cellular processes, making it a promising candidate for the development of new drugs.
Wirkmechanismus
N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide exerts its effects by binding to the ATP-binding site of several proteins, including IKKβ, HDAC6, and COX-2. By inhibiting the activity of these proteins, N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide can modulate various cellular processes such as inflammation, cell proliferation, and apoptosis. N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has also been shown to induce autophagy, a process that helps cells to degrade and recycle damaged proteins and organelles.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has been shown to have several biochemical and physiological effects, including inhibition of NF-κB activation, reduction of COX-2 expression, and induction of autophagy. N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has been shown to have neuroprotective effects by reducing the accumulation of misfolded proteins in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is its ability to selectively target specific proteins, making it a promising candidate for the development of new drugs. N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has also been shown to have low toxicity in animal models, making it a safer alternative to other drugs that target similar pathways. However, one limitation of N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is its poor solubility, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the long-term effects of N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide on the body.
Zukünftige Richtungen
Future research on N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In addition, more research is needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide and its effects on the body. Further studies should also explore the potential of N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide as a drug delivery system and its ability to cross the blood-brain barrier.
Synthesemethoden
The synthesis of N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide involves a multi-step process that includes the reaction of 2-ethoxyphenylamine with ethyl chloroformate to form an intermediate, which is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid to yield N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide. The purity of the compound can be improved through various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in several diseases, including cancer, inflammation, and neurological disorders. Studies have shown that N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide can inhibit the activity of several proteins involved in these diseases, including the NF-κB pathway, COX-2, and HDAC6. N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has been shown to have neuroprotective effects by reducing the accumulation of misfolded proteins in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-2-28-20-15-9-8-14-19(20)24-22(27)17-12-6-7-13-18(17)23-25-21(26-29-23)16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBAYLILQMFOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide](/img/structure/B7716628.png)
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B7716636.png)
![3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716638.png)

![3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide](/img/structure/B7716648.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7716650.png)


![4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716672.png)
![4-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7716677.png)


